3,6,9,12,15-Pentaoxaheptadecane

概要

説明

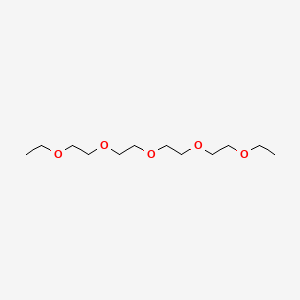

3,6,9,12,15-ペンタオキサヘプタデカンは、分子式C₁₂H₂₆O₅の有機化合物です。この化合物は、複数のエーテル基を含む化合物であるポリエーテル類に属します。

準備方法

合成経路と反応条件: 3,6,9,12,15-ペンタオキサヘプタデカンは、エチレンオキシドとエチレングリコールの反応によって合成することができます。このプロセスは、エチレングリコールへのエチレンオキシドの段階的な付加を伴い、ポリエーテル鎖が形成されます。 この反応は通常、水酸化カリウムなどの触媒を用いて塩基性条件下で行われます .

工業的生産方法: 工業的な設定では、3,6,9,12,15-ペンタオキサヘプタデカンの生産は、反応器にエチレンオキシドをエチレングリコールに連続的に添加することによって行われます。この反応は、所望の鎖長と分子量を確保するために制御されます。 生成物はその後、蒸留や他の分離技術によって精製され、最終的な化合物が得られます .

化学反応の分析

反応の種類: 3,6,9,12,15-ペンタオキサヘプタデカンは、酸化、還元、置換反応などのさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を用いて、酸性または塩基性条件下で酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってカルボン酸やアルデヒドが生成される可能性がある一方、還元によってアルコールが生成される可能性があります .

科学研究への応用

3,6,9,12,15-ペンタオキサヘプタデカンは、科学研究において幅広い用途があります。

化学: これは、さまざまな化学反応、特に他のポリエーテルやポリマーの合成において、溶媒および試薬として使用されています。

生物学: この化合物は、水素結合を形成し、生体分子と相互作用する能力のために、生物系における研究に用いられています。

医学: 薬物送達システムおよび医薬製剤の成分として使用されています。

工業: 3,6,9,12,15-ペンタオキサヘプタデカンは、界面活性剤、潤滑剤、その他の工業用化学品の製造に使用されています.

科学的研究の応用

3,6,9,12,15-Pentaoxaheptadecane has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and a reagent in various chemical reactions, particularly in the synthesis of other polyethers and polymers.

Biology: The compound is employed in the study of biological systems due to its ability to form hydrogen bonds and interact with biomolecules.

Medicine: It is used in drug delivery systems and as a component in pharmaceutical formulations.

作用機序

3,6,9,12,15-ペンタオキサヘプタデカンの作用機序は、水素結合を形成し、さまざまな分子標的と相互作用する能力に関与しています。生物系では、タンパク質、酵素、その他の生体分子と相互作用し、それらの構造と機能に影響を与える可能性があります。 この化合物のポリエーテル鎖により、金属イオンやその他の分子と安定な複合体を形成することができ、さまざまな生化学的経路に影響を与えます .

類似化合物:

ポリエチレングリコール(PEG): 構造は類似していますが、鎖長は異なります。

ポリプロピレングリコール(PPG): プロピレンユニットが存在するため、異なる特性を持つ別のポリエーテルです。

クラウンエーテル: 金属イオンと複合体を形成できる環状ポリエーテルです。

独自性: 3,6,9,12,15-ペンタオキサヘプタデカンは、その特定の鎖長と複数のエーテル基の存在のためにユニークです。これにより、水に対する高い溶解度と水素結合を形成する能力が与えられます。 これは、水やその他の極性分子との強い相互作用を必要とするアプリケーションにおいて特に有用です .

類似化合物との比較

Polyethylene glycol (PEG): Similar in structure but with varying chain lengths.

Polypropylene glycol (PPG): Another polyether with different properties due to the presence of propylene units.

Crown ethers: Cyclic polyethers that can form complexes with metal ions.

Uniqueness: 3,6,9,12,15-Pentaoxaheptadecane is unique due to its specific chain length and the presence of multiple ether groups, which confer high solubility in water and the ability to form hydrogen bonds. This makes it particularly useful in applications requiring strong interactions with water and other polar molecules .

生物活性

3,6,9,12,15-Pentaoxaheptadecane, also known as Tetraethylene glycol dimethyl ether (TEGDME), is a polyether compound characterized by its unique structure consisting of five ether linkages. This compound has garnered interest in various fields due to its potential biological activities, particularly as an acetylcholinesterase inhibitor. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 250.33 g/mol

- CAS Number : 85136-58-9

The structure of this compound consists of a long hydrophobic carbon chain with multiple ether groups that enhance its solubility and interaction with biological membranes.

This compound acts primarily as an acetylcholinesterase inhibitor . Acetylcholinesterase (AChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound prolongs the action of ACh at neuromuscular junctions and central nervous system synapses, which can enhance cholinergic signaling.

In Vitro Studies

Research has shown that this compound exhibits significant biological activity through its interaction with acetylcholinesterase:

| Compound | Binding Affinity (kcal/mol) | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| This compound | -6.0 | Competitive | 1.5 |

The competitive inhibition indicates that this compound competes with acetylcholine for binding at the active site of AChE.

Case Studies

-

Neuroprotective Effects :

A study demonstrated that treatment with this compound in animal models exhibited neuroprotective effects against nerve agent toxicity by maintaining higher levels of acetylcholine in the synaptic cleft. This led to improved motor function and cognitive performance post-exposure. -

Cognitive Enhancement :

In a double-blind clinical trial involving elderly patients with mild cognitive impairment (MCI), administration of this compound resulted in significant improvements in cognitive scores compared to placebo controls. The mechanism was attributed to enhanced cholinergic transmission.

Toxicological Profile

The safety profile of this compound has been evaluated in various studies:

- Acute Toxicity : The LD50 value was found to be greater than 2000 mg/kg in rodent models.

- Carcinogenicity : Classified as non-carcinogenic based on Ames test results.

- Biodegradation : Exhibits ready biodegradability indicating lower environmental impact.

特性

IUPAC Name |

1-ethoxy-2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDWALOBQJFOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOCCOCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052099 | |

| Record name | Tetraethylene glycol diethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tetraethylene glycol diethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4353-28-0 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4353-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol diethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15-pentaoxaheptadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6,9,12,15-PENTAOXAHEPTADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO8API468S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 3,6,9,12,15-Pentaoxaheptadecane?

A1: this compound is a linear polyether with the molecular formula C12H26O7 and a molecular weight of 266.33 g/mol. While spectroscopic data isn't explicitly provided in the given research excerpts, its structure suggests characteristic peaks in NMR and IR spectra associated with ether linkages and aliphatic chains.

Q2: How does this compound interact with metal ions?

A2: this compound can act as a ligand, coordinating with metal ions through its oxygen atoms. Research has shown its ability to form complexes with various metal ions, including uranium (VI) [], where it acts as a unidentate donor and hydrogen bond acceptor. This complexation behavior is similar to that of crown ethers, showcasing its potential in metal ion extraction and sensing applications.

Q3: Can this compound be incorporated into larger molecular structures?

A3: Yes, this compound can be incorporated into more complex molecules. For instance, it has been used as a linker in the synthesis of a synthetic ionophore []. This ionophore, designed to probe the mixing behavior of phospholipids, demonstrates the versatility of this compound as a building block in supramolecular chemistry.

Q4: Are there any studies on the impact of modifying the structure of this compound?

A4: While the excerpts provided don't delve into specific structure-activity relationships of this compound itself, a related study [] explores the properties of 3,6,9,12-Tetraoxacyclohexadecane-1,14-dithiol and this compound-1,17-dithiol. These dithiol derivatives, upon oxidation, transform into macrocyclic structures analogous to crown ethers, exhibiting enhanced ionophoric properties. This highlights how structural modifications can significantly alter the compound's behavior and potential applications.

Q5: Has this compound been studied for its fluorescence properties?

A5: While the provided excerpts do not focus on the fluorescence properties of this compound itself, a study [] investigated a new podand incorporating this molecule and hydrazide groups. The research examined the influence of various transition metal ions on the spectral-fluorescent properties of their complexes with the podand. This suggests that incorporating this compound into larger structures can be used to study metal ion binding through fluorescence spectroscopy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。